molecular formula C16H11Cl3N4OS B3672225 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

Cat. No.: B3672225
M. Wt: 413.7 g/mol
InChI Key: VSSWHQNTMFVEEE-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Properties

IUPAC Name

1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4OS/c17-10-3-1-9(2-4-10)7-14-22-23-16(25-14)21-15(24)20-13-6-5-11(18)8-12(13)19/h1-6,8H,7H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSWHQNTMFVEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with 2,4-dichlorophenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired compound .

Chemical Reactions Analysis

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways that are essential for cancer cell proliferation and survival. Additionally, its antifungal activity is attributed to its ability to inhibit the synthesis of essential fungal cell wall components .

Comparison with Similar Compounds

1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea can be compared to other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique biological activities and make it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

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